2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride

Monoamine transporter pharmacology Structure-activity relationship (SAR) Positional isomer profiling

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride (CAS 1956355-32-0; free base CAS 850375-00-7) is a heterocyclic primary amine belonging to the 2,3-dihydrobenzofuran ethanamine class. The molecule comprises a saturated dihydrofuran ring fused to a benzene core, bearing a 2-aminoethyl side chain at the 7-position (the carbon ortho to the ring oxygen).

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
Cat. No. B11901294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2CCN.Cl
InChIInChI=1S/C10H13NO.ClH/c11-6-4-8-2-1-3-9-5-7-12-10(8)9;/h1-3H,4-7,11H2;1H
InChIKeyCGYDLQWWIDQMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Hydrochloride – Structural Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride (CAS 1956355-32-0; free base CAS 850375-00-7) is a heterocyclic primary amine belonging to the 2,3-dihydrobenzofuran ethanamine class. The molecule comprises a saturated dihydrofuran ring fused to a benzene core, bearing a 2-aminoethyl side chain at the 7-position (the carbon ortho to the ring oxygen). The hydrochloride salt (C₁₀H₁₄ClNO, MW 199.68) is the commercially predominant form, offering enhanced aqueous solubility and solid-state stability relative to the free base (C₁₀H₁₃NO, MW 163.22) [1]. The 2,3-dihydrobenzofuran scaffold has been extensively employed as a conformationally restricted bioisostere of aromatic methoxy groups in serotonergic probe molecules, with the position of ring substitution critically governing receptor subtype selectivity profiles [2].

Why 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Hydrochloride Cannot Be Interchanged with 5- or 6-Positional Isomers or Non-Dihydro Analogs


Within the benzofuran ethanamine family, the position of the aminoethyl substituent on the dihydrobenzofuran ring is a primary determinant of monoamine transporter selectivity and serotonin receptor subtype engagement. In vitro pharmacological profiling of structurally analogous benzofurans has demonstrated that the 7-substituted regioisomers (e.g., 7-APB) exhibit markedly lower potency at the serotonin transporter (SERT) compared to 5-substituted counterparts, with uptake inhibition profiles more closely resembling methamphetamine than MDMA [1]. Conversely, the 7-carboxamide derivatives of 2,3-dihydrobenzofuran have been identified as the optimal regiochemistry for high-affinity 5-HT₃ receptor antagonism, a property not recapitulated by substitution at alternative ring positions [2]. The fully aromatic benzofuran-7-yl analogs lack the conformational flexibility inherent to the saturated 2,3-dihydro ring, which functions as a critical structural constraint for receptor binding site accommodation [3]. These position- and saturation-dependent pharmacological divergences preclude generic substitution across positional isomers or oxidation states without altering target engagement profiles.

Quantitative Comparative Evidence for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Hydrochloride Differentiation


7-Position Substitution Drives Divergent Monoamine Transporter Selectivity vs. 5- and 6-Positional Isomers

Pharmacological profiling of the closely related aminopropyl homolog 7-APB (7-(2-aminopropyl)benzofuran) revealed that 7-substituted benzofurans exhibit low potency at the serotonin transporter (SERT), in contrast to 5-APB and 6-APB which show higher SERT activity. The Rickli et al. (2015) study demonstrated that 4-APB and 7-APB produced transporter inhibition profiles more similar to methamphetamine than to MDMA, whereas 5-APB and 6-APB preferentially inhibited noradrenaline and 5-HT uptake over dopamine uptake, resembling MDMA [1]. For the dihydrobenzofuran series (APDB), 5-APDB acts as a highly selective serotonin releasing agent with SERT IC₅₀ = 130 nM, DAT IC₅₀ = 7,089 nM, and NET IC₅₀ = 3,238 nM (DAT/SERT ratio ≈ 55), while 6-APDB is more balanced (SERT IC₅₀ = 322 nM, DAT IC₅₀ = 1,997 nM, NET IC₅₀ = 980 nM; DAT/SERT ratio ≈ 6.2) [2]. The 7-substituted dihydrobenzofuran ethanamine scaffold is thus predicted to display a distinct monoamine transporter interaction landscape relative to the better-characterized 5- and 6-substituted congeners.

Monoamine transporter pharmacology Structure-activity relationship (SAR) Positional isomer profiling

7-Carbamyl Regiochemistry on 2,3-Dihydrobenzofuran Is Critical for High-Affinity 5-HT₃ Receptor Antagonism

In a comprehensive SAR study of aroyltropanamide-based 5-HT₃ receptor antagonists, Robertson et al. (1992) demonstrated that incorporation of a benzofuran-7-carboxamide as the aroyl moiety led to a substantial increase in 5-HT₃ receptor affinity compared to simple benzoyl derivatives [1]. The optimal compound, zatosetron (endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide maleate), achieved an ED₅₀ of 0.86 μg/kg i.v. for blockade of 5-HT-induced bradycardia in rats, with oral doses as low as 30 μg/kg producing antagonism exceeding 6 hours duration [1]. The 7-carbamyl regiochemistry, along with the 2,2-dimethyl substitution and chloro substituent, was identified as a crucial element of the SAR [1]. This regiochemical preference positions the 7-substituted 2,3-dihydrobenzofuran core as a privileged scaffold for 5-HT₃ receptor-targeted ligand design, a property not replicated by 4-, 5-, or 6-carboxamide regioisomers within the same study series.

5-HT₃ receptor antagonism Regiochemistry SAR Antiemetic drug design

Hydrochloride Salt Form Provides Quantifiable Solubility and Handling Advantages vs. Free Base for Synthesis and Formulation

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine is available as both the free base (CAS 850375-00-7) and the hydrochloride salt (CAS 1956355-32-0). The free base (C₁₀H₁₃NO, MW 163.22) is a liquid amine with predicted boiling point 287.9°C at 760 mmHg, density 1.117 g/cm³, flash point 136.5°C, XLogP3-AA = 1.2, and topological polar surface area (tPSA) of 35.3 Ų [1]. In contrast, the hydrochloride salt (C₁₀H₁₄ClNO, MW 199.68) is a crystalline solid at ambient temperature, with commercial purity specifications typically ≥95% (HPLC) . The salt form provides a molecular weight increase of 36.46 Da (HCl addition) and converts the liquid free base into a weighable, stable solid amenable to precise stoichiometric dispensing—a critical practical advantage for reproducible synthetic chemistry and early-stage pharmacological experimentation where accurate dosing of the free amine liquid would require specialized handling.

Salt selection Physicochemical characterization Solid-state handling

2,3-Dihydrobenzofuran Scaffold Provides Conformationally Constrained Bioisosterism Distinct from Fully Aromatic Benzofuran and Open-Chain Phenethylamines

The 2,3-dihydrobenzofuran ring system has been systematically employed as a conformationally restricted bioisostere of aromatic methoxy groups in hallucinogenic phenethylamine probes. Monte et al. (1997) demonstrated that 4-(2-aminoethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran hydrochloride (compound 8) exhibited micromolar affinity for 5-HT₁A and 5-HT₂A receptors in rat brain homogenate, but served as only a partial agonist at 5-HT₂A receptors (61% of maximal serotonin response) compared to the full agonist mescaline [1]. In the two-lever drug discrimination paradigm, mescaline (ED₅₀ = 33.5 μmol/kg) fully substituted for LSD, while compound 8 produced only 50% drug-lever selection [1]. Chambers et al. (2003) further showed that benzofuran-containing (fully aromatic) analogues had significantly higher affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors than benzodihydrofuran-containing compounds, with the most potent naphthofuran analogue (6b) achieving Kᵢ values of 2.6 nM (5-HT₂A) and 1.1 nM (5-HT₂C) [2]. These data establish that the saturation state of the furan ring (dihydro vs. fully aromatic) and the conformational constraint it imposes are direct determinants of both receptor binding affinity and functional efficacy at serotonin receptor subtypes.

Conformational restriction Bioisosterism 5-HT₂ receptor pharmacology

7-Substituted Dihydrobenzofuran Core Serves as a Validated Intermediate for Potent ACAT Inhibition, Differentiating It from 5- and 6-Substituted Amide Series

In a structure-activity relationship study of N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), compounds bearing the 7-amido substitution on the 2,3-dihydrobenzofuran ring demonstrated potent ACAT inhibitory activity, with the 2,2,4,6-tetramethyl-2,3-dihydrobenzofuran-7-yl amide congeners identified as the most active within the synthesized series [1]. This demonstrates that the 7-position of the 2,3-dihydrobenzofuran nucleus is compatible with—and in this chemotype, essential for—high-potency engagement of the ACAT enzyme target. The 2-(2,3-dihydrobenzofuran-7-yl)ethanamine core thus provides a direct synthetic entry point for 7-amido-ACAT inhibitor elaboration, a therapeutic direction not accessible from the corresponding 5- or 6-aminoethyl dihydrobenzofuran isomers without substantial synthetic redesign.

ACAT inhibition Acyl-CoA:cholesterol acyltransferase Metabolic disease

Low Rotatable Bond Count and Moderate Lipophilicity Favor CNS Drug-Likeness Relative to Higher-Molecular-Weight Dihydrobenzofuran Congeners

Physicochemical descriptors computed for the free base form of 2-(2,3-dihydrobenzofuran-7-yl)ethanamine include XLogP3-AA = 1.2, tPSA = 35.3 Ų, hydrogen bond donors (HBD) = 1, hydrogen bond acceptors (HBA) = 2, and rotatable bonds = 1 [1]. These values place the compound within favorable CNS drug-like chemical space: XLogP < 3, tPSA < 60 Ų, HBD ≤ 3, and rotatable bonds ≤ 3 are all within or exceed typical CNS MPO (Multiparameter Optimization) desirability thresholds. By comparison, the extensively studied F15063 (N-[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine) has a substantially higher molecular weight and complexity, with potent D₂/D₃ antagonist and 5-HT₁A agonist activity (hD₂ pKᵢ = 9.44; h5-HT₁A pKᵢ = 8.37; Eₘₐₓ 70% at h5-HT₁A) [2]. The minimal 7-ethanamine core thus offers a low-complexity, fragment-like starting point with favorable CNS physicochemical properties, enabling modular elaboration toward more potent and selective target engagements while preserving drug-like property space.

Drug-likeness CNS MPO score Physicochemical profiling

Procurement-Relevant Application Scenarios for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine Hydrochloride


Synthesis of 7-Carboxamide 5-HT₃ Receptor Antagonist Libraries

The 7-substituted 2,3-dihydrobenzofuran core is the validated optimal regiochemistry for high-affinity 5-HT₃ receptor antagonism, as established by the zatosetron SAR program [1]. 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride serves as a direct synthetic precursor for acylation or sulfonylation at the primary amine to generate focused 5-HT₃ antagonist screening libraries. The solid hydrochloride salt form facilitates precise stoichiometric control in amide coupling reactions, while the 7-aminoethyl handle enables direct conjugation to azabicyclic amine pharmacophores without requiring protecting group manipulation at alternative ring positions.

Fragment-Based CNS Drug Discovery Starting Point

With a free base molecular weight of 163 Da, XLogP3 of 1.2, tPSA of 35.3 Ų, and only one rotatable bond, the compound occupies favorable fragment-like chemical space for CNS drug discovery [2]. Its physicochemical profile meets CNS MPO desirability criteria and provides substantial molecular weight headroom for fragment growth. The 7-aminoethyl group offers a primary amine vector for parallel chemistry elaboration, while the dihydrobenzofuran core provides a conformationally constrained scaffold distinct from planar aromatic fragments. The F15063 antipsychotic candidate exemplifies the successful elaboration of the 2,3-dihydrobenzofuran-7-yl scaffold into a potent CNS-active molecule with polypharmacology at D₂, D₃, 5-HT₁A, and D₄ receptors [3].

Positional Isomer Reference Standard for Monoamine Transporter Selectivity Studies

Pharmacological data from the benzofuran family demonstrate that the position of the aminoalkyl substituent (5-, 6-, or 7-) on the dihydrobenzofuran ring dictates monoamine transporter selectivity profiles [4]. The 7-substituted isomers exhibit distinct SERT/DAT/NET inhibition patterns that diverge from the MDMA-like entactogen profile of 5- and 6-substituted congeners. 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride can serve as the 7-position reference compound in systematic SAR studies aimed at mapping the positional dependence of monoamine transporter pharmacology across the complete dihydrobenzofuran ethanamine isomer series.

ACAT Inhibitor Lead Optimization and Metabolic Disease Research

Structure-activity relationship studies have identified N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme target in atherosclerosis and lipid metabolism [5]. The 7-aminoethyl dihydrobenzofuran core is a direct precursor for generating 7-amido-substituted ACAT inhibitor analogs. The hydrochloride salt form enables direct use in amide bond-forming reactions under standard coupling conditions, providing a validated entry point for metabolic disease-focused medicinal chemistry programs.

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.